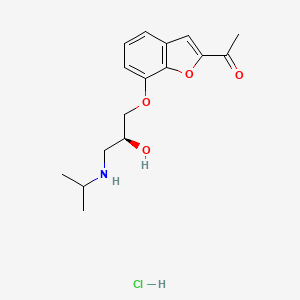

Befunolol hydrochloride, (S)-

Description

Contextualization of (S)-Befunolol Hydrochloride as a Chiral Beta-Adrenergic Receptor Modulator

(S)-Befunolol hydrochloride is classified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. wikipedia.orgdrugbank.com These agents function by binding to beta-adrenergic receptors, thereby preventing the actions of naturally occurring catecholamines like adrenaline and noradrenaline. guidetopharmacology.org This modulation of the beta-adrenergic system is central to its pharmacological effects. Befunolol (B1667911) itself is characterized as a partial agonist, meaning it possesses intrinsic sympathomimetic activity. wikipedia.org

The term "chiral" is central to understanding (S)-befunolol hydrochloride. Chirality refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. mdpi.com Befunolol possesses a chiral center, leading to the existence of two distinct enantiomers: (S)-befunolol and (R)-befunolol. jst.go.jp The hydrochloride salt form enhances the compound's stability and solubility for research and potential pharmaceutical applications.

Significance of Chirality in Pharmaceutical Sciences, with Specific Reference to the (S)-Enantiomer of Befunolol

The phenomenon of chirality is of profound importance in pharmacology because biological systems, such as receptors and enzymes, are themselves chiral. mdpi.comrsc.org This inherent "handedness" of biological targets often leads to stereoselectivity, where one enantiomer of a drug fits and interacts more effectively than its mirror image. mdpi.com This can result in significant differences in pharmacological activity, metabolism, and potential toxicity between enantiomers. rsc.orgnih.gov

In the case of beta-blockers, the (S)-enantiomer is generally the more active form, possessing a much higher affinity for beta-adrenergic receptors than the (R)-enantiomer. chapman.edu Research on befunolol has demonstrated this stereoselectivity. Studies comparing the two enantiomers have shown that the (S)-(-)-isomer of befunolol has a significantly greater ability to block beta-adrenoceptors in certain tissues compared to the (R)-(+)-isomer. cdnsciencepub.comnih.gov This highlights that the therapeutic action of racemic befunolol (a mixture of both enantiomers) is primarily attributable to the (S)-enantiomer. The development of single-enantiomer drugs, a concept known as a "chiral switch," is a significant trend in pharmaceutical development, aiming to provide a more targeted therapeutic effect. mdpi.com

Table 1: Comparison of Befunolol Enantiomers

| Feature | (S)-(-)-Befunolol | (R)-(+)-Befunolol |

|---|---|---|

| Primary Activity | More potent beta-adrenergic receptor antagonist | Less potent beta-adrenergic receptor antagonist |

| Receptor Affinity | Significantly higher affinity for β-adrenoceptors in some tissues. cdnsciencepub.comnih.gov | Lower affinity for β-adrenoceptors in some tissues. cdnsciencepub.comnih.gov |

Overview of Current Research Trajectories for (S)-Befunolol Hydrochloride and its Analogues

Current research on (S)-befunolol hydrochloride and its analogues is multifaceted, exploring its synthesis, pharmacological properties, and potential new applications.

An efficient synthesis of (S)-(-)-befunolol hydrochloride has been developed using (R)-glycidol as a chiral starting material. wiley.com This enantioselective synthesis is crucial for producing the pure, pharmacologically active isomer for research and potential therapeutic use. jst.go.jp

Recent in silico studies have explored the potential of befunolol as an inhibitor of glycogen (B147801) phosphorylase, an enzyme involved in glucose metabolism. jabonline.inresearchgate.net These computational docking and molecular dynamics simulations suggest that befunolol has a high binding affinity for this enzyme, indicating a potential new therapeutic avenue for exploration in conditions like type 2 diabetes. jabonline.inresearchgate.net

Furthermore, the development of analytical methods to quantify and separate enantiomers of chiral drugs remains a key area of research. Techniques like capillary electrophoresis are being refined to control the enantiomeric purity of compounds like befunolol. wiley.com Research also continues on other beta-blockers, with a focus on understanding the stereospecific pharmacokinetics and pharmacodynamics to better predict patient responses. chapman.edu The creation of analogues of existing beta-blockers, such as bucindolol, and investigating their specific enantiomers like (S)-bucindolol, is an ongoing strategy in the quest for improved cardiovascular therapies. google.comgoogle.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

66717-59-7 |

|---|---|

Molecular Formula |

C16H22ClNO4 |

Molecular Weight |

327.80 g/mol |

IUPAC Name |

1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m0./s1 |

InChI Key |

TVVTWOGRPVJKDJ-ZOWNYOTGSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Chemical Methodologies for S Befunolol Hydrochloride

Advanced Synthetic Routes for Enantiopure (S)-Befunolol Hydrochloride

The synthesis of enantiomerically pure (S)-Befunolol hydrochloride necessitates precise control over the stereochemistry at the chiral center. Modern synthetic strategies have largely moved away from the resolution of racemic mixtures, which are inherently limited to a 50% theoretical yield, towards more efficient asymmetric syntheses. jmedchem.comnih.gov These advanced routes aim to establish the desired stereocenter early in the synthetic sequence, thereby maximizing the yield of the target enantiomer.

Chiral Auxiliary Approaches in (S)-Befunolol Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. While specific examples detailing the use of chiral auxiliaries in the synthesis of (S)-Befunolol are not extensively documented in publicly available literature, the principles of this methodology are widely applied in the synthesis of other β-blockers and can be extrapolated to Befunolol (B1667911).

The general strategy involves the attachment of a chiral auxiliary to a precursor of Befunolol, followed by a diastereoselective reaction to introduce the chiral center. For instance, a chiral oxazolidinone auxiliary could be acylated with a derivative of 2-acetyl-7-hydroxybenzofuran, followed by a stereoselective reduction of the ketone or an alkylation reaction. The diastereomeric product would then be cleaved to remove the auxiliary and furnish the chiral intermediate for the synthesis of (S)-Befunolol. The choice of chiral auxiliary is critical and is often guided by factors such as its effectiveness in inducing high diastereoselectivity, ease of attachment and removal, and cost.

Table 1: Common Chiral Auxiliaries and Their Potential Application in Befunolol Synthesis

| Chiral Auxiliary | Type of Reaction | Potential Application in (S)-Befunolol Synthesis |

|---|---|---|

| Evans' Oxazolidinones | Aldol, Alkylation, Acylation | Stereoselective introduction of the hydroxyl and amino groups on the propanol (B110389) side chain. |

| (1R,2S)-Ephedrine and (1S,2S)-Pseudoephedrine | Alkylation of enolates | Control of stereochemistry during the formation of the carbon skeleton of the side chain. |

| Camphorsultams | Various C-C bond forming reactions | Diastereoselective synthesis of key chiral intermediates. |

Asymmetric Catalysis in the Production of (S)-Befunolol Precursors

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of (S)-Befunolol, asymmetric catalysis can be employed in key steps such as the reduction of a ketone precursor or the opening of a prochiral epoxide.

A notable example of a precursor for (S)-β-blockers is (R)-glycidol, which can be synthesized through the asymmetric epoxidation of allyl alcohol, a reaction famously catalyzed by titanium-tartrate complexes (Sharpless epoxidation). The resulting (R)-glycidol can then be reacted with 2-acetyl-7-hydroxybenzofuran to regioselectively open the epoxide, establishing the correct stereochemistry for the (S)-Befunolol side chain. Another approach involves the asymmetric reduction of a ketone precursor, such as 2-acetyl-7-(2-oxopropoxy)benzofuran, using a chiral catalyst like a Noyori-type ruthenium complex or a CBS (Corey-Bakshi-Shibata) catalyst. These catalysts can achieve high enantioselectivity, providing a direct route to the chiral alcohol intermediate.

Table 2: Examples of Asymmetric Catalysis in the Synthesis of Chiral Precursors for β-Blockers

| Reaction Type | Catalyst System | Precursor | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Epoxidation | Ti(OiPr)₄ / (+)-DET | Allyl alcohol | (R)-Glycidol | >90% |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Aryl ketones | Chiral secondary alcohols | Up to 99% |

| Asymmetric Reduction | CBS catalyst (oxazaborolidine) | Prochiral ketones | Enantiomerically enriched alcohols | >95% |

Enantiodivergent Synthetic Strategies for Befunolol Stereoisomers

Enantiodivergent synthesis refers to a strategy where both enantiomers of a chiral molecule can be prepared from a common chiral starting material by a simple change in the reaction sequence or reagents. This approach is particularly valuable for studying the pharmacological properties of both enantiomers of a drug. While specific enantiodivergent syntheses for Befunolol are not prominently described, chemoenzymatic methods applied to other β-blockers provide a template for such a strategy. nih.gov

For example, a racemic mixture of a key intermediate, such as an epoxide or a halohydrin, can be subjected to a kinetic resolution catalyzed by a lipase. nih.gov This enzymatic reaction selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers, both with high enantiomeric purity. By choosing the appropriate subsequent chemical steps, both (S)- and (R)-Befunolol can be synthesized from the two separated enantiomers. For instance, the unreacted (R)-chlorohydrin from a lipase-catalyzed resolution can be directly converted to (S)-Befunolol, while the acylated (S)-chlorohydrin can be hydrolyzed and then converted to (R)-Befunolol. nih.gov This approach provides access to both stereoisomers from a single racemic precursor. nih.gov

Chiral Resolution Techniques for Befunolol Enantiomers in Research

Chiral resolution remains a relevant technique for obtaining enantiomerically pure compounds, especially in research settings where both enantiomers may be needed for comparative studies. nih.gov Resolution involves the separation of a racemic mixture into its constituent enantiomers.

Chromatographic Separation Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical technique for determining the enantiomeric excess (ee) of a chiral compound and for preparative separation of enantiomers. nih.govnih.govceon.rs The principle of chiral HPLC lies in the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation. ceon.rs

For β-blockers like Befunolol, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used. chromatographyonline.com The separation is typically achieved under normal-phase or reversed-phase conditions, with the choice of mobile phase being crucial for achieving optimal resolution. The mobile phase often consists of a mixture of an alkane (like hexane or heptane) and an alcohol (such as isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape and resolution. nih.govceon.rs

Table 3: Exemplary Chiral HPLC Conditions for the Separation of β-Blocker Enantiomers

| β-Blocker | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Propranolol (B1214883) | ChiralPak IA | n-heptane/ethanol/diethylamine (80/20/0.1) | UV | ceon.rsresearchgate.net |

| Bisoprolol (B1195378) | Chirobiotic V | methanol/acetic acid/triethylamine (100/0.20/0.15) | UV | nih.gov |

| Betaxolol | Chirobiotic T | methanol/glacial acetic acid/triethylamine (100:0.020:0.025) | Fluorescence | nih.gov |

| Pindolol | CHIRAL ART Cellulose-SC | n-hexane/ethanol/diethylamine (40/60/0.1) | UV at 265 nm | chromatographyonline.com |

Classical Resolution via Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts is a well-established method for separating enantiomers of compounds that contain an acidic or basic functional group. wikipedia.orglibretexts.org In the case of Befunolol, which has a basic secondary amine, it can be reacted with a chiral acid to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

The choice of the resolving agent is critical for the success of this method. Common chiral acids used for the resolution of basic compounds include tartaric acid, mandelic acid, and camphorsulfonic acid. The process involves dissolving the racemic Befunolol and the chiral resolving agent in a suitable solvent. Upon cooling or evaporation of the solvent, the less soluble diastereomeric salt will crystallize out, leaving the more soluble one in the mother liquor. The crystallized salt can then be collected, and the chiral resolving agent removed by treatment with a base to yield the enantiomerically enriched Befunolol. The enantiomeric purity of the resolved product can be determined by chiral HPLC. While this method can be effective, it is often empirical and may require screening of various chiral acids and solvent systems to find the optimal conditions for separation. unchainedlabs.com

Spectroscopic and Diffraction Methods for Absolute Configuration Determination of (S)-Befunolol Hydrochloride

The definitive assignment of the (S) configuration at the chiral center of Befunolol hydrochloride is crucial, as the pharmacological activity of many β-blockers resides predominantly in one enantiomer. clockss.org Various spectroscopic and diffraction techniques are employed to unambiguously determine this three-dimensional arrangement of atoms. These methods provide experimental evidence to confirm the stereochemical outcome of stereoselective syntheses and chiral resolutions.

Chiroptical spectroscopy, in particular, has become an invaluable tool for determining the absolute configuration of chiral molecules. mdpi.com Techniques such as optical rotation (OR), circular dichroism (CD), and vibrational circular dichroism (VCD) are powerful methods for this purpose. nih.govresearchgate.net When combined with quantum chemical calculations, these spectroscopic techniques can provide a reliable assignment of the absolute configuration as an alternative to X-ray crystallography. mdpi.comstackexchange.com

In addition to chiroptical methods, Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral derivatizing agents, can be employed to establish absolute configuration. stackexchange.comnih.gov However, the most direct and conclusive method for determining absolute configuration is single-crystal X-ray diffraction. wikipedia.orgnih.gov This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule. nih.gov

An efficient and widely recognized stereoselective synthesis for (S)-(-)-Befunolol hydrochloride utilizes a chiral starting material to ensure the desired stereochemistry in the final product. clockss.org This approach avoids the need for resolving a racemic mixture, which can be a less efficient process. The synthesis begins with the regioselective condensation of (R)-glycidol with 2-acetyl-7-hydroxybenzofuran. clockss.org

The key steps of this synthesis are outlined below:

Starting Materials : The synthesis commences with 2-acetyl-7-hydroxybenzofuran and (R)-glycidol. The chirality of the final product is derived from (R)-glycidol, which is itself often prepared from D-mannitol. clockss.org

Condensation Reaction : 2-acetyl-7-hydroxybenzofuran is reacted with (R)-glycidol. This reaction proceeds via a redox dehydrative condensation to yield the chiral intermediate, (S)-(+)-2-acetyl-7-(2,3-epoxypropoxy)benzofuran. clockss.org

Ring Opening : The epoxide ring of the intermediate is then opened by reaction with isopropylamine. This nucleophilic addition occurs at the less sterically hindered carbon of the epoxide, leading to the formation of (S)-(-)-Befunolol.

Salt Formation : Finally, the (S)-(-)-Befunolol base is treated with hydrochloric acid to form the stable hydrochloride salt, (S)-(-)-Befunolol hydrochloride. clockss.org

This synthetic route is advantageous as it builds the desired stereocenter into the molecule from a readily available chiral precursor, a strategy known as chiral pool synthesis.

Table 1: Key Intermediates in the Stereoselective Synthesis of (S)-Befunolol Hydrochloride

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 2-acetyl-7-hydroxybenzofuran |  |

Achiral starting material (aryl component) |

| (R)-glycidol |  |

Chiral starting material (introduces stereocenter) |

| (S)-(+)-2-acetyl-7-(2,3-epoxypropoxy)benzofuran |  |

Chiral epoxide intermediate |

| (S)-(-)-Befunolol |  |

Final enantiopure base |

Note: Structures are illustrative representations.

Spectroscopic and Diffraction Methods

The absolute configuration of Befunolol, determined as (S) for the more active levorotatory isomer, is confirmed using a combination of analytical techniques. clockss.org

Optical Rotation: One of the fundamental chiroptical techniques is the measurement of optical rotation. The levorotatory nature of the active enantiomer, designated as (-)-Befunolol, provides an initial characterization. clockss.org While the sign of rotation does not directly translate to the R/S designation without correlation to a known standard, it is a critical parameter for distinguishing between enantiomers. libretexts.org

NMR Spectroscopy with Chiral Derivatizing Agents: The absolute configuration of secondary alcohols, such as the one present in Befunolol, can be determined using NMR spectroscopy after derivatization with a chiral agent, like α-methoxyphenylacetic acid (MPA). nih.govmdpi.com By creating two diastereomeric esters from the reaction of the chiral alcohol with both (R)- and (S)-MPA, one can observe differences in the chemical shifts (Δδ) of the protons near the stereocenter in the ¹H NMR spectra. nih.gov The consistent pattern of these differences allows for the unambiguous assignment of the absolute configuration in solution. nih.govmdpi.com

X-ray Diffraction: Single-crystal X-ray diffraction stands as the definitive method for determining absolute configuration. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. icdd.com For chiral molecules, this analysis can distinguish between enantiomers by observing anomalous dispersion effects. wikipedia.org This method provides the exact spatial coordinates of the atoms, confirming the (S) configuration and revealing detailed information about bond lengths, bond angles, and conformation in the solid state. nih.govuc.pt

Table 2: Comparison of Methods for Absolute Configuration Determination

| Method | Principle | Information Provided | Advantages | Limitations |

|---|---|---|---|---|

| Optical Rotation (OR) | Measures the rotation of plane-polarized light by a chiral sample. | Sign of rotation [(+) or (-)], specific rotation value. | Rapid and simple measurement. nih.gov | Does not directly provide R/S configuration without a known reference. libretexts.org |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Provides a spectrum characteristic of the chiral structure. | Highly sensitive to molecular conformation. nih.gov | Requires a chromophore near the stereocenter; interpretation often needs theoretical calculations. mdpi.com |

| NMR with Chiral Agents | Formation of diastereomers leads to distinguishable NMR signals. | Allows assignment of R/S configuration based on predictable chemical shift differences (Δδ). nih.gov | Determination is done in solution; does not require crystallization. stackexchange.com | Requires chemical modification of the molecule; availability of suitable derivatizing agents. nih.gov |

| X-ray Diffraction (XRD) | Scattering of X-rays by the electron cloud of atoms in a crystal lattice. | Unambiguous 3D structure, including absolute configuration (e.g., via anomalous dispersion). wikipedia.orgnih.gov | Provides the most definitive and direct evidence of absolute stereochemistry. mdpi.com | Requires a suitable single crystal of the compound, which can be difficult to grow. mdpi.comnih.gov |

Molecular Pharmacological Investigations of S Befunolol Hydrochloride

Elucidation of Beta-Adrenergic Receptor Subtype Selectivity (β1, β2, β3)

(S)-Befunolol hydrochloride is classified as a non-selective beta-adrenergic receptor antagonist, indicating that it interacts with both β1 and β2 subtypes. patsnap.com Its characterization as a partial agonist means it possesses both antagonistic and a low level of agonistic properties at these receptors. nih.govnih.gov The interaction of (S)-befunolol with beta-adrenergic receptors is complex, with evidence suggesting the existence of multiple affinity states that dictate its pharmacological profile. nih.govnih.gov

Radioligand binding assays are fundamental in pharmacology for determining the affinity of a drug for its receptor. sygnaturediscovery.com These assays utilize a radioactively labeled compound (radioligand) that binds to the receptor, and the ability of an unlabeled drug, such as (S)-befunolol, to displace the radioligand is measured to calculate its binding affinity (Ki). sygnaturediscovery.com

Studies using [3H]befunolol as the radioligand to investigate binding to microsomal fractions from guinea-pig taenia caecum have revealed important characteristics of its interaction with beta-adrenoceptors. nih.gov Competitive inhibition binding experiments with the S(-) and R(+) isomers of befunolol (B1667911) produced biphasic curves. nih.gov This suggests the presence of at least two distinct binding sites on the beta-adrenoceptors: a high-affinity site and a low-affinity site. nih.govnih.gov

The S(-) isomer demonstrates a significantly higher affinity for the high-affinity binding site compared to the R(+) isomer, indicating that the antagonist effects are stereoselective. nih.gov The affinity ratio of the R(+) isomer to the S(-) isomer for this high-affinity site was 0.081, which corresponds well with their respective potencies in beta-adrenergic blockade. nih.gov In contrast, the affinities of the R(+) and S(-) isomers for the low-affinity site were not significantly different. nih.gov This suggests the high-affinity site is more stereoselective than the low-affinity site. nih.gov

While direct Ki values for (S)-befunolol at each human beta-receptor subtype (β1, β2, β3) are not detailed in the provided search results, functional assay data provides insight into its antagonist potency.

Interactive Table: Antagonist Potency of Befunolol Isomers

| Isomer | Tissue | Parameter | Value | Reference |

| (S)-Befunolol | Guinea-pig taenia caecum | pA2 | 9.38 | nih.gov |

| (R)-Befunolol | Guinea-pig taenia caecum | pA2 | 7.94 | nih.gov |

| (pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist; a higher value indicates greater potency.) |

In vitro functional assays are critical for moving beyond simple binding affinity to understand a compound's actual biological effect on a cell or tissue. For (S)-befunolol hydrochloride, these assays have been instrumental in characterizing its dual nature as both a competitive antagonist and a partial agonist.

As an antagonist, (S)-befunolol competitively blocks the effects of beta-adrenergic agonists like isoprenaline. The potency of this blockade is quantified by its pA2 value. In the guinea-pig taenia caecum, the (S)-isomer demonstrated potent beta-blocking activity with a pA2 value of 9.38. nih.gov

As a partial agonist, befunolol exhibits intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the receptor in the absence of a full agonist. nih.gov This activity has been observed in various isolated guinea pig tissues, including the right atria, trachea, and taenia caecum, with measured intrinsic activities ranging from 0.22 to 0.28 (where a full agonist is 1.0). nih.gov Interestingly, unlike the antagonist activity, the partial agonist effects (measured by pD2 values and intrinsic activity) were not significantly different between the (S)- and (R)-isomers. nih.gov This finding supports the model of two distinct receptor sites or conformations: a high-affinity, stereoselective site mediating antagonism and a low-affinity, non-stereoselective site related to its agonistic action. nih.govnih.gov

Intrinsic Sympathomimetic Activity (ISA) at a Molecular Level

Intrinsic sympathomimetic activity (ISA) is a pharmacological property of certain beta-blockers that allows them to produce a low-level stimulation of beta-adrenergic receptors while simultaneously blocking the stronger stimulation by endogenous catecholamines like epinephrine (B1671497). nih.govrxlist.com This partial agonism results in a different physiological profile compared to pure antagonists, notably causing less resting bradycardia. nih.gov

The molecular mechanism underlying the partial agonism of (S)-befunolol is thought to be related to its ability to induce a receptor conformation that is only partially active, leading to a submaximal response compared to a full agonist. nih.gov

One proposed model to explain the dual actions of befunolol is that it interacts with the beta-adrenoceptor at two different sites: one responsible for its agonistic action and another for its competitive antagonism. nih.gov The intrinsic activity of the molecule may be related to its relative selectivity for these two sites. nih.gov The high-affinity binding site appears to be linked to the beta-blocking action, while the low-affinity site may be associated with its agonist properties. nih.gov

The molecular basis for ISA in beta-blockers is a modest ability to stimulate the receptor's downstream signaling cascade. nih.gov These compounds are believed to stabilize an active receptor state, but less efficiently than a full agonist, resulting in a significantly lower level of signal transduction. The partial agonist activity of some beta-blockers can also be dependent on the activation state of the receptor population in a given tissue. nih.gov

Beta-adrenergic receptors are classic G protein-coupled receptors (GPCRs). nih.gov Upon activation by an agonist, they couple to a stimulatory G protein (Gs). clinpgx.org This triggers the Gαs subunit to exchange GDP for GTP, dissociate from the receptor, and activate the enzyme adenylyl cyclase. clinpgx.org Adenylyl cyclase then converts ATP into the second messenger cyclic AMP (cAMP). clinpgx.org Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various cellular proteins to produce a physiological response. clinpgx.org

The ISA of beta-blockers like (S)-befunolol is understood to arise from a modest, direct stimulation of this adenylyl cyclase activity. nih.gov While the effect can be weak, studies on other beta-blockers with ISA have shown they can stimulate cAMP accumulation, particularly when the system is potentiated with forskolin (B1673556) (a direct activator of adenylyl cyclase). nih.gov This indicates that the partial agonism of these drugs is mediated through the canonical Gs protein signaling pathway, but results in a much lower ceiling of cAMP production compared to full agonists. nih.gov

Cellular and Subcellular Mechanism Delineation

The molecular interactions of (S)-befunolol hydrochloride at the receptor level translate into distinct cellular and subcellular effects. Its primary therapeutic action in glaucoma management stems from its effects on the ciliary body epithelium in the eye. By blocking β1- and β2-adrenergic receptors in this tissue, it reduces the production of aqueous humor, thereby lowering intraocular pressure. patsnap.com

The compound's partial agonism (ISA) also has cellular consequences. By providing a low level of basal receptor stimulation, it may counteract the up-regulation of beta-adrenoceptors that can sometimes occur with long-term treatment with pure antagonists. nih.gov

Second Messenger System Modulation (e.g., cAMP pathways)

(S)-Befunolol hydrochloride is classified as a beta-adrenoceptor antagonist that possesses partial agonist activity, also known as Intrinsic Sympathomimetic Activity (ISA). wikipedia.orgiiab.me This dual pharmacological profile means that while it primarily blocks the effects of potent catecholamines like epinephrine and norepinephrine (B1679862) at beta-adrenoceptors, it can also weakly stimulate these same receptors.

The molecular mechanism underlying the ISA of beta-blockers like (S)-befunolol is linked to their ability to induce a modest, submaximal stimulation of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This leads to a slight increase in intracellular cAMP levels, in contrast to full agonists which elicit a much larger response, or pure antagonists which cause no stimulation. The partial agonism of these compounds can be difficult to detect under basal conditions but becomes more apparent when the adenylyl cyclase system is potentiated, for instance by using the diterpene forskolin. nih.gov

The competitive inhibition curves for the binding of [3H]befunolol to microsomal fractions from guinea-pig taenia caecum by both S(-) and R(+) isomers were biphasic, suggesting the presence of two distinct affinity binding sites for the beta-adrenoceptors. nih.gov

| Isomer | Antagonist Potency (pA2 value vs. S(-)-isoprenaline) | Agonist Potency (pD2 value) | Intrinsic Activity |

|---|---|---|---|

| (S)-Befunolol | 9.38 | Not significantly different from R(+) isomer | Not significantly different from R(+) isomer |

| (R)-Befunolol | 7.94 | Not significantly different from S(-) isomer | Not significantly different from S(-) isomer |

Ion Channel Modulation Studies at the Cellular Level

Calcium (Ca2+) Channel Modulation Research suggests that Ca2+ channel blockade may be a general property of beta-blockers. nih.gov A study on isolated bovine retinal microarteries, which notably lack beta-adrenoceptors, compared the effects of propranolol (B1214883) with betaxolol, another beta-blocker. nih.gov Both drugs were found to be equipotent in relaxing tonic potassium-induced contractions, an effect attributed to the blockade of Ca2+ channels. nih.gov This vasorelaxant activity was not stereospecific and points to a direct interaction with calcium channels as a mechanism shared by different beta-blockers. nih.gov

Sodium (Na+) Channel Modulation Direct interaction with voltage-gated sodium channels is another mechanism identified for some beta-blockers. Betaxolol has been shown to inhibit veratridine-stimulated Na+ influx in rat cortical synaptosomes with an IC50 value of 28.3 μM. nih.gov This action is thought to involve a direct interaction with the neurotoxin site 2 of the Na+ channel. nih.gov This effect is considered potentially relevant to the neuroprotective action observed with some beta-blockers in the treatment of glaucoma, an indication for which befunolol is also used. nih.gov

Potassium (K+) Channel Modulation The long-term administration of beta-blockers can lead to an adaptive electrophysiological response known as "pharmacological remodeling." core.ac.uk In human atrial cells, chronic beta-blockade has been associated with a reduction in both the transient outward (Ito) and the inward rectifier (IK1) potassium currents. core.ac.uk The suppression of these K+ currents results in a prolongation of the action potential duration and the effective refractory period, which may contribute to the anti-arrhythmic effects of these drugs. core.ac.uk Class III antiarrhythmic drugs are known to act by blocking potassium channels responsible for the repolarization phase of the cardiac action potential. cvpharmacology.com

| Beta-Blocker | Ion Channel | Observed Effect | Tissue/Cell Type | Reference |

|---|---|---|---|---|

| Betaxolol, Propranolol | Calcium (Ca2+) Channels | Channel blockade leading to vasorelaxation | Bovine Retinal Microartery | nih.gov |

| Betaxolol | Sodium (Na+) Channels | Inhibition of Na+ influx | Rat Cortical Synaptosomes | nih.gov |

| Chronic Beta-Blocker Therapy | Potassium (K+) Channels (Ito, IK1) | Decreased current, leading to prolonged action potential | Human Atrium | core.ac.uk |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Befunolol Derivatives

Identification of Key Pharmacophoric Elements for Beta-Adrenergic Activity

The beta-adrenergic blocking activity of (S)-Befunolol hydrochloride and its analogues is dictated by specific molecular features, known as pharmacophoric elements, that facilitate high-affinity binding to beta-adrenoceptors. For the broader class of aryloxyaminopropanol β-blockers, to which befunolol (B1667911) belongs, several key structural components are considered crucial for interaction with the receptor site. mdpi.com

The essential pharmacophoric elements include:

The Aromatic Moiety: In befunolol, this is a substituted benzofuran (B130515) ring system. drugbank.com This part of the molecule is involved in van der Waals and hydrophobic interactions within a specific pocket of the receptor. The nature and substitution pattern on this aromatic ring can influence both potency and selectivity (β1 vs. β2).

The Oxypropanolamine Side Chain: This is a hallmark of many beta-blockers. The ether oxygen in the side chain is a critical hydrogen bond acceptor.

The Secondary Amino Group: The nitrogen atom, which is protonated at physiological pH, forms a key ionic bond with a conserved aspartate residue in transmembrane helix 3 of the beta-receptor. This electrostatic interaction is a primary anchor for the ligand to the receptor. mdpi.com

The Hydroxyl Group on the Side Chain: The hydroxyl group on the carbon adjacent to the amino group is essential for high-affinity binding. It forms a critical hydrogen bond with a serine or threonine residue in transmembrane helix 5 of the receptor. The specific stereochemistry of this hydroxyl group is paramount for optimal interaction, as discussed in section 4.3. mdpi.com

The Alkyl Substituent on the Nitrogen: The isopropyl group attached to the nitrogen is a common feature among non-selective beta-blockers. The size and nature of this substituent can modulate the affinity and selectivity of the compound.

These elements create a three-dimensional arrangement of binding sites that is complementary to the topography of the beta-adrenergic receptor binding pocket. ias.ac.in

Table 1: Key Pharmacophoric Features of (S)-Befunolol for Beta-Adrenergic Activity

| Pharmacophoric Feature | Chemical Moiety in (S)-Befunolol | Putative Role in Receptor Interaction |

|---|---|---|

| Aromatic System | Substituted Benzofuran Ring | Hydrophobic and van der Waals interactions |

| Hydrogen Bond Acceptor | Ether Oxygen in Side Chain | Hydrogen bonding with receptor |

| Cationic Center | Protonated Secondary Amine (Isopropylamino) | Ionic interaction with Aspartate residue |

| Hydrogen Bond Donor | Secondary Hydroxyl Group on Side Chain | Hydrogen bonding with Serine/Threonine residues |

Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity

Modifications to the substituents on the (S)-Befunolol molecule can profoundly affect its binding affinity and selectivity for β-adrenergic receptor subtypes. Research into befunolol derivatives illustrates how structural changes alter pharmacological profiles.

One example is the derivative BFE-55. Studies on the binding of [3H]befunolol to microsomal fractions from guinea pig taenia caecum revealed the presence of both high and low-affinity binding sites within the beta-adrenoceptors. nih.gov In the presence of BFE-55, the high-affinity binding sites for [3H]befunolol were eliminated, while the low-affinity sites remained unaffected. nih.gov This finding indicates that BFE-55 selectively interacts with the high-affinity state of the beta-adrenoceptor, demonstrating that even subtle structural modifications can drastically change the binding profile and receptor interaction of a befunolol analogue. nih.gov

Generally, for beta-blockers, modifications can be categorized by their location on the molecule:

N-Alkyl Substituent: The isopropyl group on the amine is typical for many non-selective beta-blockers. Replacing it with larger, bulkier groups, such as a tert-butyl group, often increases selectivity for β2-receptors. Conversely, incorporating other functionalities can introduce additional interactions. For example, some third-generation beta-blockers have large aromatic substituents on the nitrogen that confer vasodilating properties through α-receptor blockade. cvpharmacology.com

The selectivity of a beta-blocker for β1 versus β2 receptors is a critical therapeutic parameter. Kinetic studies on various beta-blockers show that selectivity can arise not just from differences in binding affinity (Kd) but also from the kinetics of binding, particularly the dissociation rate (k-off). biorxiv.org For example, the beta-blocker bisoprolol (B1195378) achieves its β1-selectivity through a significantly slower dissociation rate from the β1-receptor compared to the β2-receptor. nih.gov Similar principles of kinetic selectivity could be explored through modifications of the befunolol structure.

Stereochemical Influences on Pharmacological Activity and Receptor Interaction

Stereochemistry is a critical determinant of the pharmacological activity of befunolol, as the beta-adrenergic receptor is a chiral environment that interacts differently with enantiomers. ijpsjournal.comhilarispublisher.com Befunolol has a single stereocenter at the carbon atom bearing the hydroxyl group in the oxypropanolamine side chain. nih.gov This gives rise to two enantiomers: (S)-befunolol and (R)-befunolol.

For aryloxyaminopropanol beta-blockers, the beta-blocking activity resides almost exclusively in the (S)-enantiomer. mdpi.com This stereoselectivity is a well-established principle in the pharmacology of this drug class. researchgate.net

A study directly comparing the beta-adrenergic activities of the (S)- and (R)-isomers of befunolol in guinea-pig taenia caecum provided clear evidence of this stereoselectivity. nih.gov The key findings were:

Beta-Blocking Potency: The (S)-(-) isomer demonstrated significantly greater beta-blocking potency than the (R)-(+) isomer. This was quantified by the pA2 value (a measure of antagonist potency), which was 9.38 for the (S)-isomer and 7.94 for the (R)-isomer. nih.gov

Receptor Binding: Competitive binding assays using [3H]befunolol revealed two distinct affinity sites (high and low) on the beta-adrenoceptors. The receptor showed marked stereoselectivity at the high-affinity site. The affinity of the (R)-isomer for the high-affinity site was only about 8.1% of that of the (S)-isomer. nih.gov

Low-Affinity Site: In contrast, the affinities of the (R)- and (S)-isomers for the low-affinity binding site were not significantly different, indicating that stereoselectivity is primarily a feature of the high-affinity state of the receptor. nih.gov

This difference in activity is attributed to the precise three-dimensional orientation of the pharmacophoric groups. The (S)-configuration allows for the optimal three-point binding of the ethanolamine (B43304) side chain to the receptor: the protonated amine forms an ionic bond, the hydroxyl group forms a hydrogen bond, and the aryloxy group engages in hydrophobic interactions. The (R)-configuration cannot achieve this optimal alignment, resulting in a much lower binding affinity and, consequently, weaker antagonist activity.

Table 2: Comparison of Pharmacological Parameters for (S)- and (R)-Befunolol Isomers

| Parameter | (S)-(-)-Befunolol | (R)-(+)-Befunolol | Reference |

|---|---|---|---|

| Beta-Blocking Potency (pA2) | 9.38 | 7.94 | nih.gov |

| Affinity Ratio (R vs S) at High-Affinity Site | - | 0.081 | nih.gov |

Computational SAR Modeling for (S)-Befunolol Hydrochloride Analogues

Pharmacophore Modeling: A pharmacophore model represents the 3D arrangement of essential molecular features required for biological activity. For (S)-Befunolol analogues, a pharmacophore model would be constructed based on the key elements identified in section 4.1: the aromatic center, hydrogen bond donors and acceptors, and a positive ionizable feature. ias.ac.in This model could then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements for beta-adrenergic antagonism. It can also be used to predict the activity of newly designed analogues before synthesis. nih.gov

Molecular Docking: This technique simulates the binding of a ligand (e.g., a befunolol analogue) into the three-dimensional structure of its target receptor. High-resolution crystal structures of β1- and β2-adrenergic receptors are available. Docking studies would involve placing (S)-Befunolol and its analogues into the binding pocket of these receptor models. The simulation calculates a binding score based on the intermolecular interactions (ionic bonds, hydrogen bonds, hydrophobic interactions). This approach allows for:

Rationalizing Binding Affinity: Understanding why (S)-befunolol binds with higher affinity than the (R)-enantiomer by visualizing their different interactions with key amino acid residues.

Predicting Potency: Estimating the binding affinity of novel analogues to prioritize which compounds to synthesize.

Analyzing Selectivity: Comparing the docking scores and binding poses of an analogue in both β1- and β2-receptor models to predict its selectivity profile. For example, modifications that promote stronger interactions with residues unique to the β1-receptor could lead to more cardioselective drugs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activity. nih.gov For a series of (S)-Befunolol analogues, a QSAR model could be developed by calculating various molecular descriptors (e.g., logP for lipophilicity, molar refractivity for size, electronic parameters) and correlating them with experimentally determined binding affinities. Such a model could predict the potency of new analogues and provide insights into which physicochemical properties are most important for activity. mdpi.com

These computational approaches provide a rational framework for the design of new (S)-Befunolol hydrochloride analogues with improved potency, selectivity, or pharmacokinetic properties, thereby reducing the time and cost associated with traditional trial-and-error synthesis and testing. nih.gov

Computational Chemistry and Molecular Modeling of S Befunolol Hydrochloride

Molecular Docking Simulations for Ligand-Receptor Interaction Predictionnih.govresearchgate.net

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is instrumental in drug discovery for studying the binding characteristics of small molecules like (S)-Befunolol hydrochloride with macromolecules such as beta-adrenergic receptors. nih.govresearchgate.net

Experimental studies have demonstrated the stereoselective binding of befunolol (B1667911) isomers, with the (S)- isomer showing significantly higher affinity for beta-adrenoceptors compared to the (R)+ isomer. nih.gov Molecular docking simulations can elucidate the structural basis for this stereoselectivity. By modeling the insertion of (S)-Befunolol into the three-dimensional structure of beta-adrenergic receptors (β1AR and β2AR), the specific interactions that stabilize the ligand in the binding pocket can be identified.

The binding site of beta-adrenergic receptors is located within a pocket formed by several transmembrane helices (TMs). researchgate.net Key interactions for beta-blockers typically involve:

Hydrogen Bonding: The hydroxyl group on the propanolamine (B44665) side chain of (S)-Befunolol is expected to form crucial hydrogen bonds with highly conserved residues, such as an aspartic acid in TM3 and an asparagine in TM7. researchgate.net

Hydrophobic Interactions: The aromatic benzofuran (B130515) ring system of the molecule likely engages in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket. researchgate.netnih.gov

Electrostatic Interactions: The secondary amine in the side chain, which is protonated at physiological pH, forms a key electrostatic interaction with the carboxylate side chain of a conserved aspartic acid residue in TM3. nih.gov

Docking studies allow for a precise analysis of the orientation of the chiral center of (S)-Befunolol, revealing how its specific spatial arrangement maximizes these favorable interactions, unlike its (R)-enantiomer.

| Interaction Type | Functional Group of (S)-Befunolol | Potential Interacting Residues in Beta-Adrenergic Receptor | Significance |

|---|---|---|---|

| Electrostatic/Hydrogen Bond | Protonated Secondary Amine | Aspartic Acid (TM3) | Primary anchor point for beta-blockers. |

| Hydrogen Bond | Hydroxyl Group | Aspartic Acid (TM3), Asparagine (TM7), Serine (TM5) | Contributes to binding affinity and specificity. researchgate.net |

| Hydrophobic/van der Waals | Benzofuran Ring System | Phenylalanine, Tryptophan, Leucine, Valine (various TMs) | Stabilizes the ligand within the hydrophobic core of the binding pocket. |

| Hydrogen Bond | Acetyl Group Carbonyl | Serine (TM5) | Potential additional interaction contributing to affinity. |

A primary output of molecular docking simulations is the calculation of a scoring function, which estimates the binding free energy of the ligand-receptor complex. This score helps in predicting the binding affinity. Lower binding energy values typically indicate a more stable complex and higher affinity. For instance, in a docking study of befunolol against a different target, glycogen (B147801) phosphorylase, it exhibited a strong binding affinity with a binding energy of -8.83 kcal/mol. semanticscholar.org Similar calculations for (S)-Befunolol with beta-adrenergic receptors would quantify its high affinity, consistent with experimental pA2 values (9.38 for the S(-) isomer). nih.gov

These simulations predict the most energetically favorable binding pose, or orientation, of the ligand within the active site. This information is crucial for understanding how the molecule positions itself to exert its antagonist or partial agonist effects on the receptor. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Analysisias.ac.in

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and receptor over time. ias.ac.inescholarship.org This technique allows for the analysis of the conformational flexibility of the complex and the stability of the interactions predicted by docking. semanticscholar.org A 100 ns MD simulation performed on a befunolol-protein complex, for example, revealed the stability of the protein-ligand interactions over time. semanticscholar.org

MD simulations can track the trajectory of (S)-Befunolol within the beta-adrenergic receptor's binding pocket, revealing its conformational fluctuations while bound. This analysis helps to:

Assess Binding Stability: Confirm if the initial binding pose predicted by docking is stable over a simulated timescale (nanoseconds to microseconds). nih.gov

Identify Key Interactions: Monitor the persistence of hydrogen bonds and other interactions throughout the simulation.

Observe Water's Role: Analyze the role of specific water molecules that may mediate interactions between the ligand and the receptor. nih.gov

Understanding these dynamics is essential, as the ligand's ability to maintain a stable and effective conformation within the pocket is directly related to its pharmacological activity.

The binding of a ligand to a G protein-coupled receptor (GPCR) like the beta-adrenergic receptor can induce or stabilize specific conformational states of the receptor. nih.govsemanticscholar.org Agonist binding is known to trigger significant conformational changes, particularly movements in TM3 and TM6, which are crucial for G-protein coupling and receptor activation. nih.govsemanticscholar.org As a partial agonist, (S)-Befunolol is expected to induce subtle but significant conformational shifts. MD simulations are uniquely suited to explore these changes by comparing the receptor's structure in its unbound (apo) state versus its (S)-Befunolol-bound state. escholarship.org These simulations can reveal movements of transmembrane helices and loops, providing a mechanistic understanding of how (S)-Befunolol binding translates into a cellular response. nih.gov

| Receptor Component | Typical Conformational Change Upon Ligand Binding | Significance for (S)-Befunolol |

|---|---|---|

| Transmembrane Helix 6 (TM6) | Outward movement of the cytoplasmic end. nih.govsemanticscholar.org | A key change associated with receptor activation; the extent of this movement could correlate with (S)-Befunolol's partial agonism. |

| Transmembrane Helix 3 (TM3) | Movement at the cytoplasmic end. nih.gov | Contributes to the opening of the G-protein binding site. |

| Extracellular Loops (e.g., ECL2) | Structural rearrangements that can act as a "gate" for ligand entry and exit. researchgate.netnih.gov | Influences the kinetics (on-rate and off-rate) of (S)-Befunolol binding. biorxiv.org |

| Binding Pocket Residues | Side-chain reorientations to accommodate the ligand. | Fine-tunes the shape and chemical environment of the binding site to optimize interactions with (S)-Befunolol. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. nrel.govmdpi.com These methods are applied to (S)-Befunolol hydrochloride to compute a variety of molecular properties that are fundamental to its interaction with the receptor.

Key properties that can be calculated include:

Optimized 3D Geometry: Determines the most stable, lowest-energy conformation of the isolated molecule. nrel.gov

Distribution of Electron Density: Visualizes where electrons are concentrated, highlighting regions that are electron-rich or electron-poor.

Mulliken Atomic Charges: Assigns partial charges to each atom in the molecule, which is crucial for understanding electrostatic interactions with receptor residues. nrel.gov

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack and electrostatic interactions.

Energies of Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's chemical reactivity and ability to participate in charge-transfer interactions.

These quantum mechanical descriptors offer a precise, physics-based rationale for the binding behavior observed in docking and MD simulations, helping to explain the strength and nature of the non-covalent interactions that underpin the pharmacological activity of (S)-Befunolol. mdpi.com

| Calculated Property | Methodology (Example) | Significance for (S)-Befunolol |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., M06-2X/def2-TZVP) nrel.gov | Provides the most accurate low-energy 3D structure for use in docking simulations. |

| Atomic Charges (e.g., Mulliken) | DFT | Quantifies the partial charges on atoms, explaining the strength of electrostatic interactions and hydrogen bonds. nrel.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. |

| HOMO-LUMO Energies | DFT | Relates to the molecule's chemical reactivity and polarizability within the receptor's binding site. |

| Vibrational Frequencies | DFT | Confirms that the optimized geometry is a true energy minimum and can be compared with experimental spectroscopic data. nrel.gov |

Electronic Structure Analysis (e.g., DFT Applications)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net By applying DFT calculations, a detailed understanding of the electron distribution and orbital energies of (S)-Befunolol hydrochloride can be achieved, which is fundamental to its chemical behavior and interaction with biological targets.

Key aspects of an electronic structure analysis of (S)-Befunolol would involve:

Geometric Optimization: The first step is to calculate the most stable three-dimensional conformation of the molecule, which corresponds to the lowest energy state. This optimized geometry is crucial for all subsequent calculations.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netirjweb.com For (S)-Befunolol, analysis of the FMOs would pinpoint the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). rsc.org For (S)-Befunolol, the MEP would show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and the nitrogen atom, indicating these are sites for electrophilic interaction. Positive potentials would likely be found around the hydrogen atoms of the amine and hydroxyl groups, suggesting sites for nucleophilic interaction. This information is invaluable for understanding its binding mechanism to target receptors. rsc.org

| Parameter | Description | Anticipated Findings for (S)-Befunolol |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localization on electron-rich areas like the benzofuran ring system or oxygen atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Localization on electron-deficient parts of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com | A significant gap would suggest relative stability. This value is crucial for predicting intramolecular charge transfer. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and sites for electrophilic/nucleophilic attack. rsc.org | Negative potentials expected near oxygen and nitrogen atoms; positive potentials near amine and hydroxyl hydrogens. |

Reactivity Predictions and Energetic Considerations

Quantum chemical calculations can derive several descriptors that predict the reactivity of (S)-Befunolol. irjweb.com These global reactivity parameters, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's chemical behavior.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com

Electronegativity (χ) and Chemical Potential (μ): These parameters measure the tendency of a molecule to attract electrons. irjweb.com

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. irjweb.com

Energetic considerations are central to understanding how (S)-Befunolol interacts with its biological targets. Molecular docking studies, a form of in silico modeling, can predict the binding affinity of a ligand to a protein's active site. In one such study investigating potential inhibitors for glycogen phosphorylase, befunolol exhibited a strong binding affinity with a binding energy of -8.83 kcal/mol. semanticscholar.org This low binding energy suggests a favorable and stable interaction between befunolol and the protein's binding pocket. semanticscholar.org Such energetic data is critical for ranking potential drug candidates and understanding the thermodynamics of the drug-receptor interaction.

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Binding Energy (vs. Glycogen Phosphorylase) | -8.83 kcal/mol | Indicates high binding affinity and a stable ligand-protein complex. | semanticscholar.org |

| Drug Score | 0.95 | A high score suggesting good pharmacokinetic properties. | semanticscholar.org |

| Topological Polar Surface Area (TPSA) | 71.70 Ų | Suggests good absorption potential. | semanticscholar.orgebi.ac.uk |

In Silico Drug Design Strategies for (S)-Befunolol Derivatives

In silico drug design leverages computational methods to identify and optimize new drug candidates. For (S)-Befunolol, these strategies can be broadly categorized into ligand-based and structure-based approaches, both aimed at developing derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. crsp.dz

Ligand-Based Drug Design (LBDD) Approaches

LBDD methods are utilized when the three-dimensional structure of the target receptor is unknown or not well-defined. researchgate.net These approaches rely on the knowledge of molecules known to bind to the target. fiveable.me

Pharmacophore Modeling: A pharmacophore is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. By analyzing a set of known active beta-blockers, including (S)-Befunolol, a common pharmacophore model can be generated. ias.ac.in This model serves as a 3D query to search large chemical databases for novel compounds that match the required features, potentially leading to new scaffolds for (S)-Befunolol derivatives. fiveable.me

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For (S)-Befunolol derivatives, a QSAR model could be built by synthesizing and testing a series of analogs with systematic structural modifications. The model could then predict the activity of new, unsynthesized derivatives, guiding the synthetic efforts toward more potent compounds. mdpi.com For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could provide insights into the steric and electrostatic field requirements for optimal interaction with the beta-adrenergic receptor. nih.gov

Structure-Based Drug Design (SBDD) Approaches

SBDD relies on the known 3D structure of the biological target, in this case, the beta-adrenergic receptors (e.g., β1AR and β2AR). nih.govnih.gov With the availability of crystal structures for these G protein-coupled receptors, SBDD is a powerful tool for designing novel (S)-Befunolol derivatives. univr.itbiorxiv.org

Molecular Docking: This is a key SBDD technique where computational algorithms predict the preferred orientation and binding affinity of a molecule within the active site of a target protein. nih.govnih.gov For (S)-Befunolol derivatives, docking simulations into the binding pocket of the β1-adrenergic receptor can be performed. biorxiv.org The results would reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. This information is crucial for designing modifications to the (S)-Befunolol structure that enhance these interactions, thereby improving binding affinity and selectivity. For example, analysis might show that adding a specific functional group could form an additional hydrogen bond with a serine residue in the binding pocket, leading to a more potent derivative.

The ultimate goal of these SBDD approaches is to use the structural information of the receptor to rationally design derivatives of (S)-Befunolol with optimized interactions, leading to improved therapeutic properties. nih.gov

Preclinical Research Models for Mechanistic and Exploratory Studies of Befunolol

In Vitro Cell Culture Models for Cellular Mechanism Elucidation

In vitro cell culture models offer a controlled environment to investigate the specific cellular and molecular mechanisms of (S)-Befunolol hydrochloride. These systems are invaluable for high-throughput screening and for dissecting complex biological processes without the confounding variables present in whole organisms.

The cornea presents a significant barrier to the intraocular penetration of topically applied drugs. Therefore, understanding the permeation characteristics of (S)-Befunolol hydrochloride is crucial for optimizing its formulation and therapeutic efficacy. In vitro models using corneal cell lines are instrumental in these investigations.

Researchers have utilized a reconstructed human corneal equivalent, a three-dimensional cell culture model, to study the permeation of Befunolol (B1667911) hydrochloride. This model consists of immortalized human corneal epithelial and endothelial cells, along with native stromal cells (fibroblasts), creating a multilayered tissue construct that mimics the structure of the native human cornea. In one such study, the permeation of Befunolol hydrochloride across this human cornea construct was compared with that across excised porcine corneas. The results indicated a similar permeation behavior, although the permeability coefficient was slightly higher in the human cornea equivalent. This model provides a valuable tool for predicting ocular drug absorption in humans and for screening various formulations of Befunolol.

The following table summarizes the permeation coefficients of Befunolol hydrochloride and other compounds across different corneal models.

| Model | Befunolol hydrochloride Kp (cm/s x 10⁻⁶) | Pilocarpine hydrochloride Kp (cm/s x 10⁻⁶) | Hydrocortisone Kp (cm/s x 10⁻⁶) |

| Human Cornea Construct | 9.88 ± 1.79 | 13.4 ± 3.01 | 5.41 ± 0.40 |

| Excised Porcine Cornea | ~5.5 - 6.2 | ~7.4 - 8.4 | ~3.4 - 3.0 |

Kp = Permeation coefficient. Data adapted from studies on human corneal equivalents.

The primary therapeutic effect of (S)-Befunolol hydrochloride in glaucoma is the reduction of intraocular pressure (IOP), which is achieved by decreasing the production of aqueous humor by the ciliary body. In vitro models using ciliary body cells are essential for investigating the cellular mechanisms underlying this effect.

Befunolol, as a beta-adrenergic antagonist, is known to act on the beta-receptors of the ciliary epithelium. The stimulation of these receptors is generally associated with an increase in aqueous humor formation, partly through the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). By blocking these receptors, Befunolol is presumed to reduce cAMP levels, thereby decreasing aqueous humor secretion.

While direct studies on (S)-Befunolol hydrochloride in specific ciliary body cell lines for aqueous humor dynamics are not extensively detailed in the available literature, research on related beta-blockers and the general principles of aqueous humor formation provide a strong basis for its mechanism. For instance, studies on bovine ciliary epithelial cells have shown that beta-adrenoceptor agonists increase cAMP levels, an effect that can be counteracted by beta-antagonists.

Furthermore, in vitro studies using bovine ciliary body and iris have investigated the biochemical effects of befunolol. One study examined its impact on lysosomal enzymes, finding that at high concentrations, befunolol could inhibit the activity of N-acetyl-beta-D-glucosaminidase and alpha-L-fucosidase. While not directly related to aqueous humor dynamics, this demonstrates the utility of in vitro ciliary body models to explore the broader pharmacological profile of the compound.

Organotypic and Tissue-Segment Models for Receptor Characterization

Organotypic and tissue-segment models bridge the gap between simplistic cell cultures and complex in vivo systems. They maintain the three-dimensional architecture and cellular heterogeneity of the original tissue, providing a more physiologically relevant context for studying drug-receptor interactions and tissue penetration.

The porcine cornea is a widely accepted model for preclinical ophthalmic research due to its anatomical and physiological similarities to the human cornea. Organotypic constructs of the porcine cornea have been developed to create a robust in vitro system for permeation studies.

These constructs are created by selectively isolating and culturing epithelial, stromal, and endothelial cells from porcine corneas in a step-by-step manner on a permeable support. The resulting multilayered tissue exhibits histological features and basement membrane components comparable to the native porcine cornea.

Studies utilizing these porcine organotypic cornea constructs have demonstrated their utility in assessing the permeation of Befunolol hydrochloride from different formulations. The permeation behavior of befunolol from aqueous solutions and water-in-oil emulsions across the construct was found to be similar to that observed with excised porcine corneas. Interestingly, the permeation coefficients for aqueous formulations were three to four times higher in the construct compared to the excised tissue, a factor that needs to be considered when extrapolating the data. These models serve as a valuable alternative to using excised animal tissues for drug permeation studies.

Isolated tissue preparations, such as the rabbit iris-ciliary body, are classic pharmacological models for characterizing the functional activity and binding affinity of drugs at their receptor targets. These ex vivo models allow for the precise measurement of drug-receptor interactions in a setting that preserves the native receptor environment.

The rabbit iris-ciliary body is a relevant tissue for studying anti-glaucoma drugs as it contains the target beta-adrenergic receptors involved in aqueous humor production. Studies have employed tissue segment binding methods with radiolabeled ligands to characterize the beta-adrenoceptors in this tissue and to determine the binding affinities of various beta-blocker antagonists, including the stereoisomers of befunolol.

One such study revealed that the (-)-enantiomers of befunolol, which corresponds to the (S)-form, were more potent in displacing the radioligand from the beta-adrenoceptors in the rabbit iris, ciliary body, and ciliary process compared to the (+)-enantiomers. This stereoselectivity is a hallmark of the interaction of beta-blockers with their receptors. The competition curves for the befunolol stereoisomers were monophasic, suggesting interaction with a single population of beta-adrenoceptors, which in the rabbit ocular tissues are predominantly of the beta-2 subtype.

The following table presents the binding affinities (pKi) of Befunolol enantiomers in different rabbit ocular tissues.

| Tissue | (-)-Befunolol pKi | (+)-Befunolol pKi | Isomeric Potency Ratio [(-)/(+)] |

| Iris | 8.25 ± 0.08 | 6.41 ± 0.12 | 69.2 |

| Ciliary Body | 8.23 ± 0.14 | 6.55 ± 0.12 | 47.9 |

| Ciliary Process | 8.35 ± 0.11 | 6.59 ± 0.13 | 57.5 |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data from pharmacological evaluations of ocular β-adrenoceptors in rabbits.

Advanced Animal Models for Investigating Disease Pathophysiology and Compound Mechanism

While in vitro and ex vivo models provide valuable mechanistic insights, advanced animal models are indispensable for understanding the integrated physiological and pathological responses to a drug in a living organism. These models are crucial for evaluating the efficacy and safety of (S)-Befunolol hydrochloride in a context that more closely resembles human disease.

Pigmented rabbits are a frequently used animal model in ophthalmic research, in part due to the presence of melanin (B1238610) in their ocular tissues, which can influence the disposition of certain drugs. Studies have shown that following topical administration, beta-adrenergic blockers like befunolol can bind to melanin-containing tissues such as the iris and ciliary body. This binding can create a drug reservoir, leading to a prolonged presence of the compound in these tissues. Research using radiolabeled 3H-befunolol in pigmented rabbits has demonstrated its incorporation into the pigment granules of the iris, ciliary body, choroid, and retina. This melanin binding is an important factor to consider in the drug's pharmacokinetics and duration of action.

In addition to pharmacokinetic studies, animal models are used to investigate the potential for adverse effects. For instance, the potential co-cataractogenic effect of befunolol has been tested in Sprague-Dawley rats using models of cataract formation. In these studies, befunolol did not show pronounced effects that would point to a co-cataractogenic potential.

While specific studies on the mechanistic effects of (S)-Befunolol hydrochloride in advanced, induced glaucoma models in animals are not extensively detailed in the provided search results, such models are standard in the development of anti-glaucoma drugs. Models of ocular hypertension can be induced in animals like rabbits and monkeys through various methods, such as laser photocoagulation of the trabecular meshwork or the administration of corticosteroids. These models allow researchers to study the IOP-lowering effects of drugs like befunolol in a pathological state and to investigate their impact on the optic nerve and retinal ganglion cells, which are progressively damaged in glaucoma. The known mechanism of befunolol in reducing aqueous humor production would be the primary focus of investigation in such models to confirm its therapeutic action in a disease context.

Models of Ocular Hypertension for Mechanistic Studies in Animals

Animal models of ocular hypertension are crucial for understanding how (S)-Befunolol hydrochloride lowers intraocular pressure (IOP). These models allow for detailed investigation into the drug's influence on aqueous humor dynamics.

Another established method for inducing sustained ocular hypertension is the injection of alpha-chymotrypsin into the posterior chamber of the rabbit eye. While specific studies detailing the mechanistic effects of the (S)-isomer of befunolol in this model are not extensively documented, this model is widely used to evaluate the efficacy of beta-blockers in reducing elevated IOP. The model creates conditions analogous to certain forms of human glaucoma, providing a valuable platform for mechanistic investigations.

Studies on the stereoselectivity of beta-adrenergic partial agonists have been conducted on isolated guinea-pig ciliary bodies. Interestingly, the high-affinity binding site of beta-adrenoceptors in the ciliary body did not show significant stereoselectivity between the R(+) and S(-) isomers of befunolol. This is in contrast to other tissues like the atria and trachea, where the S(-) isomer is significantly more potent. This finding suggests that in the eye, both isomers may contribute to the pharmacological effect at the beta-adrenoceptor level.

Table 1: Effect of Befunolol on Aqueous Humor Dynamics in a Caffeine-Induced Ocular Hypertension Model in Beagle Dogs

| Treatment Group | Effect on Intraocular Pressure (IOP) | Effect on Aqueous Humor Outflow | Primary Mechanism of Action |

|---|---|---|---|

| Befunolol alone | Significant reduction | Lowered | Inhibition of aqueous humor formation |

| Caffeine + Befunolol | Similar reduction to Befunolol alone | Similar to Befunolol alone | Befunolol's effect predominates |

Rodent Models for Systemic Beta-Adrenergic Modulation Research

Rodent models are frequently employed to investigate the systemic effects of beta-adrenergic agents, providing insights into their cardiovascular and other systemic actions. For (S)-Befunolol hydrochloride, its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), is a key characteristic that has been explored in various preclinical models.

In vitro studies using isolated tissues from guinea pigs have been fundamental in characterizing the beta-adrenergic properties of befunolol and its isomers. In the guinea-pig taenia caecum, the S(-) isomer of befunolol demonstrated significantly greater beta-adrenolytic (blocking) activity compared to the R(+) isomer. However, the intrinsic activities (partial agonist effect) of the two isomers were not significantly different. These findings suggest that while the beta-blocking activity is stereoselective, the partial agonist effect may be less so.

Further research on isolated guinea-pig tissues revealed important differences in stereoselectivity across various organs. In the atria and trachea, the S(-) isomers of befunolol were about 10 times more potent than the R(+) isomers at the high-affinity binding site of beta-adrenoceptors. This indicates a high degree of stereoselectivity in these tissues, which are crucial for cardiovascular and respiratory function.

In vivo studies in rats have provided insights into the systemic effects of befunolol. In a model of hypoxic respiration in rats, befunolol demonstrated protective effects on myocardial energy metabolism, suppressing hypoxia-induced hemodynamic and metabolic changes. This suggests that its beta-adrenoceptor blocking activity can shield the heart from the detrimental effects of hypoxic stress. Another study on isolated rat hearts showed that befunolol can improve the post-hypoxic recovery of cardiac contractility and metabolism, likely by suppressing the transmembrane flux of ions and enzymes. nih.gov

While direct in-vivo hemodynamic studies in rodent models specifically detailing the dose-dependent effects of the (S)-isomer on blood pressure, heart rate, and cardiac output are limited, the general profile of beta-blockers with ISA has been studied in spontaneously hypertensive rats. Typically, beta-blockers with ISA, like pindolol, cause a reduction in total peripheral resistance, which contributes to their antihypertensive effect. nih.gov Unlike beta-blockers without ISA that may initially decrease cardiac output, those with ISA can maintain or even slightly increase it, leading to a different hemodynamic profile. nih.govnih.gov

Table 2: Stereoselectivity of Befunolol Isomers at Beta-Adrenoceptors in Isolated Guinea-Pig Tissues

| Tissue | Relative Potency of S(-) vs. R(+) Isomer (Beta-Blocking Activity) | Significance of Stereoselectivity |

|---|---|---|

| Ciliary Body | Not significantly different | Low |

| Atria | S(-) isomer ~10x more potent | High |

| Trachea | S(-) isomer ~10x more potent | High |

| Taenia Caecum | S(-) isomer significantly more potent | High |

Analytical Methodologies in S Befunolol Hydrochloride Research

Spectrophotometric Assay Development for Research Sample Analysis

Spectrophotometry, a technique that measures the absorption of light by a chemical substance, offers a versatile and accessible means for the quantitative analysis of (S)-Befunolol hydrochloride.